1-Methyl-5,6-indolinedione, 5-semicarbazone

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

1-Methyl-5,6-indolinedione, 5-semicarbazone (CAS 99069-59-7), also designated as 3-Deshydroxy-Carbazochrome or Adrenochrome Impurity 4, is an indoline-derived semicarbazone with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol. The compound is registered in the FDA Global Substance Registration System (UNII: 2U7EB0P3O8) and is classified as an ingredient substance.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 99069-59-7
Cat. No. B12751483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5,6-indolinedione, 5-semicarbazone
CAS99069-59-7
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C21)O)N=NC(=O)N
InChIInChI=1S/C10H12N4O2/c1-14-3-2-6-4-7(12-13-10(11)16)9(15)5-8(6)14/h4-5,15H,2-3H2,1H3,(H2,11,16)
InChIKeyNUSIFTHCDGYOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5,6-indolinedione, 5-semicarbazone (CAS 99069-59-7): Chemical Identity, Regulatory Status, and Procurement Context


1-Methyl-5,6-indolinedione, 5-semicarbazone (CAS 99069-59-7), also designated as 3-Deshydroxy-Carbazochrome or Adrenochrome Impurity 4, is an indoline-derived semicarbazone with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol [1]. The compound is registered in the FDA Global Substance Registration System (UNII: 2U7EB0P3O8) and is classified as an ingredient substance [1]. It is structurally distinguished from the clinically established hemostatic agent Carbazochrome (CAS 69-81-8) by the absence of a hydroxyl group at the 3-position of the indoline ring . This compound is primarily procured as a fully characterized reference standard for pharmaceutical impurity profiling and as a synthetic intermediate in the manufacture of Carbazochrome Sodium Sulfonate [2].

Why Carbazochrome and Other Indoline Semicarbazones Cannot Substitute for 1-Methyl-5,6-indolinedione, 5-semicarbazone (CAS 99069-59-7)


Indoline semicarbazones within the Carbazochrome family exhibit significant functional divergence driven by the presence or absence of the 3-hydroxy substituent. Carbazochrome (3-hydroxy-1-methyl-5,6-indolinedione 5-semicarbazone, CAS 69-81-8) is formulated as a finished hemostatic drug product, whereas 1-Methyl-5,6-indolinedione, 5-semicarbazone (CAS 99069-59-7) lacks this hydroxyl group and serves a fundamentally different role as a deshydroxy intermediate and an authenticated impurity reference standard [1]. The 3-hydroxy group on Carbazochrome contributes to its pharmacological mechanism—interacting with α-adrenoreceptors on platelet surfaces and inhibiting phosphatidylinositol hydrolysis in endothelial cells [2]. The deshydroxy analog cannot be assumed to replicate this pharmacodynamic profile, and its primary value lies in synthetic and analytical applications, not direct therapeutic substitution [1]. Procurement of the incorrect compound for either pharmaceutical manufacturing or analytical method validation would result in regulatory non-compliance, failed batch release testing, or irreproducible synthetic yields [2].

1-Methyl-5,6-indolinedione, 5-semicarbazone (CAS 99069-59-7): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differential vs. Carbazochrome: 220.23 vs. 236.23 g/mol (Δ = 16.00 Da)

1-Methyl-5,6-indolinedione, 5-semicarbazone has a molecular weight of 220.23 g/mol (C₁₀H₁₂N₄O₂) compared to Carbazochrome at 236.23 g/mol (C₁₀H₁₂N₄O₃), a difference of exactly 16.00 Da corresponding to one oxygen atom (the 3-hydroxy group) . This mass difference is critical for mass spectrometric identification and chromatographic separation in impurity profiling workflows [1].

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Predicted Lipophilicity (XLogP3): 1.2 vs. Carbazochrome – Impact on Chromatographic Retention and Extraction

The target compound has a calculated XLogP3 value of 1.2 . While a directly measured XLogP3 for Carbazochrome was not located in the accessed sources, the absence of the polar 3-hydroxy group on the target compound predicts reduced aqueous solubility and increased reversed-phase chromatographic retention compared to Carbazochrome. Carbazochrome is described as slightly soluble in water and ethanol, insoluble in ether and chloroform . The target compound, lacking the hydroxyl, is expected to exhibit higher organic solvent solubility, a property experimentally consistent with its use as an intermediate in non-aqueous synthetic transformations .

Chromatographic method development Sample preparation Physicochemical profiling

Synthetic Intermediate Designation: Documented Role in Carbazochrome Sodium Sulfonate Manufacturing

BOC Sciences explicitly documents that 3-Deshydroxy-Carbazochrome (CAS 99069-59-7) is used in the preparation of sodium 1-methyl-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole-3-sulfonate (Carbazochrome Sodium Sulfonate), citing Iwao, J. Pharm. Bull. 4, 251-7 (1956) . In contrast, Carbazochrome (CAS 69-81-8) is itself the final API or is converted directly to its sodium sulfonate salt via sulfonation at the 2-position. The deshydroxy intermediate offers a distinct synthetic entry point: sulfonation at the 3-position followed by further derivatization, enabling an alternative route to the sulfonate hemostatic agent [1].

Pharmaceutical process chemistry API intermediate procurement Carbazochrome Sodium Sulfonate synthesis

Regulatory Reference Standard Designation: Adrenochrome Impurity 4 for Pharmacopeial Traceability

CAS 99069-59-7 is commercially supplied as Adrenochrome Impurity 4, a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), quality control (QC) applications, and for establishing traceability against USP or EP pharmacopeial standards [1]. This designated impurity standard role is not shared by Carbazochrome, which is categorized as an API rather than an impurity reference material. The compound is supplied with a comprehensive Certificate of Analysis (COA) and analytical data meeting regulatory requirements for ANDA and DMF submissions [1][2].

Pharmaceutical quality control Reference standard procurement ANDA/DMF regulatory submissions

Melting Point and Thermal Stability: 225°C (decomp.) – Differential Thermal Behavior vs. Carbazochrome

1-Methyl-5,6-indolinedione, 5-semicarbazone exhibits a melting point of 225°C (decomposition, solvent: water) . Carbazochrome is reported with a melting point of not less than 220°C (decomposition) from one source and 203°C (dec.) from another . The target compound's reported melting point falls within the upper range of Carbazochrome specifications but is reported with a different solvent context (water). This thermal behavior, particularly decomposition characteristics, has implications for DSC purity analysis and storage condition recommendations .

Pre-formulation characterization Thermal analysis Purity determination

Optimal Procurement and Application Scenarios for 1-Methyl-5,6-indolinedione, 5-semicarbazone (CAS 99069-59-7)


Pharmaceutical Impurity Reference Standard for Carbazochrome / Adrenochrome API Quality Control

Analytical laboratories developing or validating HPLC/LC-MS methods for Carbazochrome API purity testing should procure CAS 99069-59-7 as Adrenochrome Impurity 4. The compound's molecular weight differential (220.23 vs. 236.23 g/mol) and distinct chromatographic retention (driven by XLogP3 = 1.2 and TPSA = 91.3 Ų) enable unambiguous identification and quantification of the deshydroxy impurity in drug substance batches . Its availability as a fully characterized reference standard with regulatory-compliant COA documentation supports ANDA and DMF submissions requiring pharmacopeial traceability (USP/EP) [1].

Synthetic Intermediate for Carbazochrome Sodium Sulfonate via Alternative Synthetic Route

Process chemistry teams developing or optimizing Carbazochrome Sodium Sulfonate manufacturing should evaluate CAS 99069-59-7 as a starting material or intermediate. The compound is explicitly documented for this application, referencing Iwao (1956), and provides an alternative to the conventional route starting from Carbazochrome . The absence of the 3-hydroxy group may simplify protection/deprotection strategies and reduce side-product formation during sulfonation, potentially improving overall yield and purity of the final hemostatic agent [1].

Structure-Activity Relationship (SAR) Probe for Indoline Semicarbazone Hemostatic Pharmacology

Biomedical researchers investigating the pharmacological contribution of the 3-hydroxy group in Carbazochrome's hemostatic mechanism—specifically its interaction with platelet α-adrenoreceptors and inhibition of bradykinin-induced [³H]IP₃ production (documented for Carbazochrome at 0.1–10 µM) —require the deshydroxy analog (CAS 99069-59-7) as a matched molecular probe. Comparing the activity of Carbazochrome (3-OH present) against its deshydroxy counterpart (3-H absent) would directly test the structure-activity hypothesis, an experiment that cannot be performed using other indoline semicarbazones that bear different core modifications .

Mass Spectrometry Reference Standard for Quantitative Impurity Profiling

Bioanalytical and quality control laboratories performing quantitative LC-MS/MS impurity profiling of Carbazochrome drug products can use CAS 99069-59-7 as a calibration standard. The exact mass difference of 15.9949 Da (one oxygen atom) between the target compound (exact mass 220.09602564) and Carbazochrome (exact mass ~236.09) provides unambiguous MS identification even at low abundance levels, assuming adequate chromatographic resolution is achieved [1].

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